(Cyclopropyl(phenyl)methyl)hydrazine
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Overview
Description
(Cyclopropyl(phenyl)methyl)hydrazine is an organic compound with the molecular formula C10H14N2 This compound features a cyclopropyl group, a phenyl group, and a hydrazine moiety, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropyl(phenyl)methyl)hydrazine typically involves the reaction of cyclopropylmethyl bromide with phenylhydrazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the hydrazine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropyl(phenyl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction could produce simpler hydrazine derivatives .
Scientific Research Applications
(Cyclopropyl(phenyl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive hydrazine group.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclopropyl(phenyl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylmethylhydrazine: Similar but lacks the phenyl group.
Benzylhydrazine: Similar but has a benzyl group instead of a cyclopropyl group.
Uniqueness
(Cyclopropyl(phenyl)methyl)hydrazine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[cyclopropyl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C10H14N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 |
InChI Key |
DKLYVMORPUVXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NN |
Origin of Product |
United States |
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